molecular formula C21H14ClFO3 B3700243 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3700243
M. Wt: 368.8 g/mol
InChI Key: FQEJIJWJWJTQNC-UHFFFAOYSA-N
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Description

3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic compound that belongs to the class of chromanone derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloro-4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to form the chromanone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted chromanones .

Scientific Research Applications

3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-4-fluorophenyl group and the methoxy substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFO3/c1-12-19(25-11-13-6-7-14(23)10-18(13)22)9-8-16-15-4-2-3-5-17(15)21(24)26-20(12)16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEJIJWJWJTQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
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3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

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